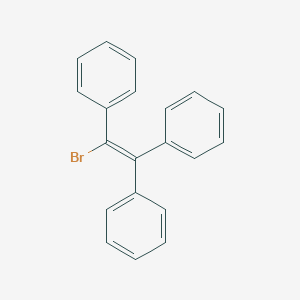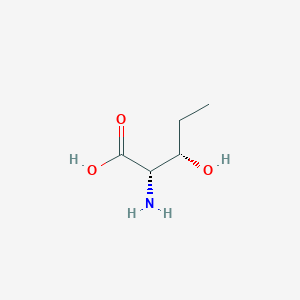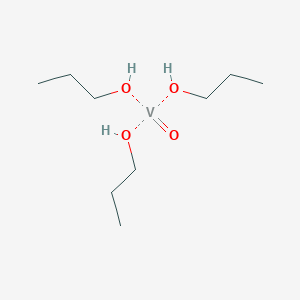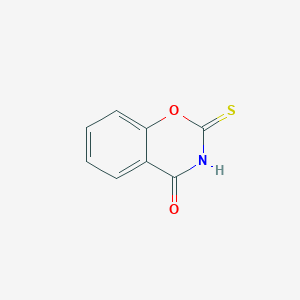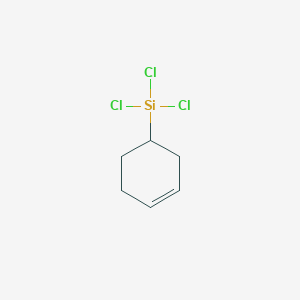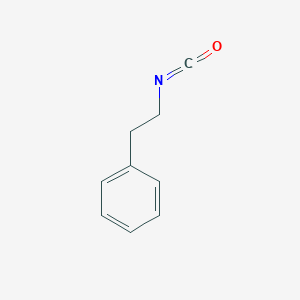![molecular formula C16H11ClN5NaO7S B167531 Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate CAS No. 10132-99-7](/img/structure/B167531.png)
Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate, also known as Sudan IV, is a synthetic azo dye that is commonly used as a stain for lipid-containing substances. Sudan IV is a highly soluble, reddish-brown powder that has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV stains lipids by binding to the hydrophobic regions of the lipid molecules. The dye is absorbed by the lipid droplets and accumulates in the cytoplasm. This allows for the visualization of lipid-containing structures in tissues and cells. The mechanism of action of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is well understood, and it has been extensively studied in various scientific research applications.
Biochemische Und Physiologische Effekte
Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it is important to handle Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV with care, as it can be a skin and eye irritant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is its ability to selectively stain lipids. This allows for the visualization of lipid-containing structures in tissues and cells, which is useful in various scientific research applications. However, Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has some limitations. It cannot differentiate between different types of lipids, and it may also stain other structures in the cell, leading to false-positive results. In addition, Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is not suitable for use in live cells, as it requires fixation and staining of the cells.
Zukünftige Richtungen
There are several future directions for the use of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV in scientific research. One area of interest is the development of new staining methods that can differentiate between different types of lipids. Another area of interest is the use of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV in the development of new drugs and therapies for various diseases. Finally, there is a need for further research into the potential side effects of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV, particularly in the context of long-term exposure.
Synthesemethoden
Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV can be synthesized by the reaction of 4-aminobenzenesulfonic acid with 2-nitro-4-chlorophenol, followed by the reduction of the nitro group to an amino group. The amino group is then diazotized and coupled with 3-methyl-1-phenyl-5-pyrazolone to form the final product. The synthesis of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has been widely used in scientific research as a stain for lipid-containing substances. It is commonly used in histology and cytology to stain lipids in tissues and cells. Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has also been used in the analysis of food products to detect the presence of lipids. In addition, Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10132-99-7 |
|---|---|
Produktname |
Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate |
Molekularformel |
C16H11ClN5NaO7S |
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
sodium;4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H12ClN5O7S.Na/c1-8-14(19-18-13-7-10(22(25)26)6-12(17)15(13)23)16(24)21(20-8)9-2-4-11(5-3-9)30(27,28)29;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
RDHAIEOCNXBZAH-UHFFFAOYSA-M |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
10132-99-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



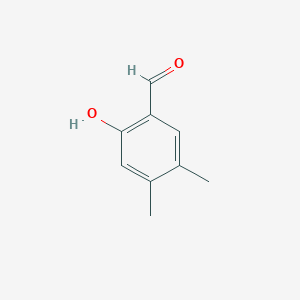
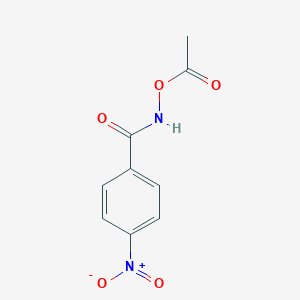

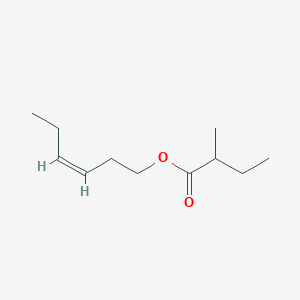
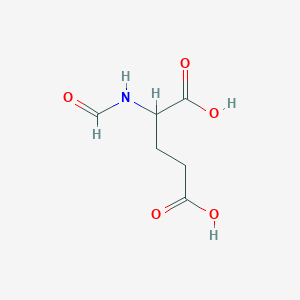
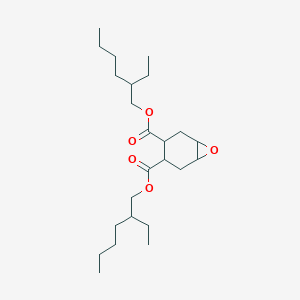
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
